

# Comprehensive Physicochemical Profile of 4-Chlorophenyl Phenyl Sulfide[1]

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## Compound of Interest

Compound Name: 4-Chloro diphenyl sulfide

CAS No.: 13343-26-5

Cat. No.: B082043

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## Executive Summary

4-Chlorophenyl phenyl sulfide (CAS 13343-26-5), also known as 4-chlorodiphenyl sulfide, is an asymmetrical diaryl thioether serving as a critical pharmacophore in medicinal chemistry and a monomeric precursor in material science. Unlike its symmetric analog 4,4'-dichlorodiphenyl sulfide, this compound presents a unique polarity profile due to its asymmetric chlorination, influencing its lipophilicity and binding affinity in protein targets such as Trypanothione Reductase (TR).

This guide synthesizes experimental data to correct common database errors regarding its physical state, provides a validated transition-metal-catalyzed synthesis protocol, and details its spectroscopic signature for identification.

## Molecular Identity & Structural Analysis[1][2]

The molecule features a central sulfur atom bridging a phenyl ring and a 4-chlorophenyl ring. The C-S-C bond angle is characteristic of diaryl sulfides (approx. 109°), allowing for significant conformational flexibility. The chlorine substituent at the para position introduces an electron-

withdrawing inductive effect (-I), slightly deactivating the associated ring compared to the unsubstituted phenyl ring, while the sulfur atom acts as a weak activator via resonance (+M).

Property	Data
IUPAC Name	1-chloro-4-(phenylsulfanyl)benzene
CAS Number	13343-26-5
Molecular Formula	C <sub>12</sub> H <sub>9</sub> ClS
SMILES	Clc1ccc(Sc2ccccc2)cc1
InChI Key	RKMZTRDJSKGOCM-UHFFFAOYSA-N
Molecular Weight	220.72 g/mol

## Physicochemical Properties[1][3][4][5][6][7][8][9]

Critical Note on Physical State: While some aggregated chemical databases list a melting point of 62–64°C, primary synthetic literature consistently isolates 4-chlorophenyl phenyl sulfide as a colorless oil at room temperature [1, 2]. The solid values likely misattribute data from its oxidized derivatives (sulfoxide/sulfone) or the symmetric dichloro- analog.

Parameter	Value / Description	Source/Note
Physical State	Colorless Oil (Liquid at STP)	Experimental [1, 2]
Density	1.25 ± 0.1 g/cm <sup>3</sup>	Predicted/Calculated
Boiling Point	~339 °C (at 760 mmHg)	Predicted
Solubility (Water)	Insoluble	Lipophilic nature
Solubility (Organic)	Soluble in CH <sub>2</sub> Cl <sub>2</sub> , Toluene, EtOAc	Experimental Workup [1]
LogP	5.28	High Lipophilicity
Refractive Index	1.653	Predicted

## Validated Synthesis Protocol

**Methodology:** Iron-Catalyzed C-S Cross-Coupling **Rationale:** This protocol avoids toxic palladium catalysts and expensive ligands, utilizing FeCl<sub>3</sub> as an eco-friendly alternative for forming diaryl sulfides.

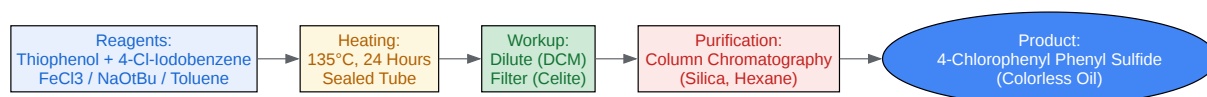
## Reagents & Materials[3][4][7][10][11][12][13][14][15]

- Aryl Halide: 1-chloro-4-iodobenzene (1.5 mmol)
- Thiol: Thiophenol (1.0 mmol)[1]
- Catalyst: FeCl<sub>3</sub> (10 mol%)
- Ligand: N,N'-dimethylethylenediamine (DMEDA) or similar bidentate ligand (10 mol%)
- Base: NaOtBu (2.0 mmol)
- Solvent: Toluene (Dry, 1.0 mL)

## Step-by-Step Workflow

- **Inert Atmosphere Setup:** Flame-dry a sealable reaction tube and equip with a magnetic stir bar. Flush with Argon or Nitrogen.
- **Reagent Loading:** Add FeCl<sub>3</sub> (16 mg), Ligand (0.10 mmol), and NaOtBu (192 mg) into the tube inside a glovebox or under strict inert gas flow.
- **Substrate Addition:** Add Thiophenol (0.10 mL), 1-chloro-4-iodobenzene (358 mg), and Toluene via syringe.
- **Reaction:** Seal the tube with a Teflon-coated screw cap. Heat in an oil bath at 135 °C for 24 hours.
- **Workup:** Cool to room temperature. Dilute with CH<sub>2</sub>Cl<sub>2</sub> (20 mL). Filter through a pad of Celite to remove iron salts. Wash the pad with additional CH<sub>2</sub>Cl<sub>2</sub>.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify via silica gel column chromatography (Eluent: Hexane or Hexane/CH<sub>2</sub>Cl<sub>2</sub>).[1]

- Yield: Expect ~90% yield of a colorless oil [1].



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Figure 1: Workflow for the FeCl<sub>3</sub>-catalyzed synthesis of 4-chlorophenyl phenyl sulfide.

## Spectroscopic Characterization

Identification should be confirmed using <sup>1</sup>H and <sup>13</sup>C NMR. The asymmetry of the molecule results in distinct multiplets for the two aromatic rings.

### <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

- δ 7.24 – 7.35 (m, 9H): The signals for the phenyl ring and the 4-chlorophenyl ring overlap in this region. The absence of a singlet methyl peak or broad NH peak confirms the thioether structure.

### <sup>13</sup>C NMR (150 MHz, CDCl<sub>3</sub>)

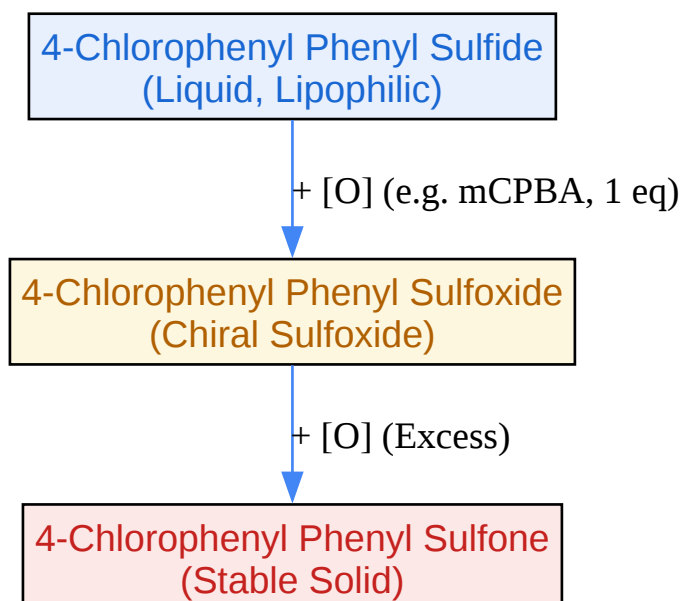
- Diagnostic Peaks (δ ppm): 127.4, 129.3, 131.0, 135.8 (and others depending on resolution).
- Interpretation: The chemical shifts reflect the aromatic carbons. The C-Cl and C-S ipso carbons will appear at distinct shifts compared to the unsubstituted phenyl ring carbons.

## Reactivity & Metabolic Pathway

The sulfide moiety is the primary site of metabolic and chemical reactivity. It undergoes stepwise oxidation to the sulfoxide and sulfone, a pathway relevant for both drug metabolism and material synthesis.

- Sulfoxide Formation: Reaction with 1 equivalent of oxidant (e.g., H<sub>2</sub>O<sub>2</sub>, mCPBA) yields 4-chlorophenyl phenyl sulfoxide (Solid, MP ~45-47°C).

- Sulfone Formation: Reaction with excess oxidant yields 4-chlorophenyl phenyl sulfone (Solid, MP ~90-94°C).



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Figure 2: Oxidative progression from sulfide to sulfone.

## Applications in Drug Development

### Trypanothione Reductase (TR) Inhibition

4-Chlorophenyl phenyl sulfide derivatives have been identified as inhibitors of Trypanothione Reductase, an essential enzyme for the survival of Trypanosoma and Leishmania parasites.

- Mechanism: The lipophilic diaryl sulfide scaffold occupies the hydrophobic pocket of the enzyme active site.
- Significance: TR is absent in humans (who use Glutathione Reductase), making this scaffold a selective target for antiparasitic drug design [3].

## Safety & Handling (MSDS Summary)

- GHS Classification:
  - Skin Irritation: Category 2

- Eye Irritation: Category 2A
- STOT-SE: Category 3 (Respiratory Irritation)
- Handling: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of vapors.
- Storage: Store in a cool, dry place under inert gas (Argon) to prevent slow oxidation to the sulfoxide over long periods.

## References

- RSC Advances (2009). Iron-catalyzed C-S cross-coupling of thiols with aryl iodides. (Confirmed "Colorless oil" state and NMR data).
- RSC Advances (2014). Ligand-free Copper-catalyzed synthesis. (Corroborates liquid state).
- Journal of Medicinal Chemistry (2005). Antitrypanosomal Activities of Arylalkylammonium 2-Amino-4-Chlorophenyl Phenyl Sulfides. (Applications in parasitology).

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## Sources

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
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